molecular formula C10H14FNO2S B2605534 N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride CAS No. 2411273-80-6

N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride

Cat. No.: B2605534
CAS No.: 2411273-80-6
M. Wt: 231.29
InChI Key: RMPHCSYJVJWGIW-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride is an organic compound with the molecular formula C10H14FNO2S It is a sulfonamide derivative, characterized by the presence of a sulfamoyl fluoride group attached to a methyl-substituted phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride typically involves the reaction of N-methyl-N-[2-(2-methylphenyl)ethyl]amine with sulfuryl fluoride (SO2F2). The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamoyl fluoride group. The reaction is typically conducted at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of different sulfonamide derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of the corresponding sulfonic acid and fluoride ion.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction is usually conducted in aqueous solutions, with the pH adjusted using acids or bases to control the reaction rate.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Various sulfonamide derivatives, depending on the nucleophile used.

    Hydrolysis: Sulfonic acid and fluoride ion.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often studied in the context of enzyme kinetics and inhibition mechanisms, providing insights into the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfonamide
  • N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfonyl chloride
  • N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfonyl fluoride

Uniqueness

N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonamide derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and enzyme inhibition studies.

Properties

IUPAC Name

N-methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-9-5-3-4-6-10(9)7-8-12(2)15(11,13)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPHCSYJVJWGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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